Rabeprazole Sulfide N-Oxide

Overview

Description

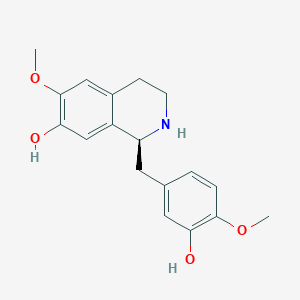

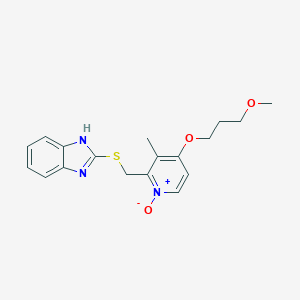

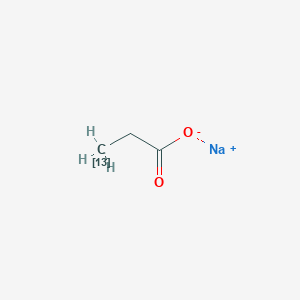

Rabeprazole Sulfide N-Oxide is a metabolite of Rabeprazole . It has the molecular formula C18 H21 N3 O3 S and a molecular weight of 359.44 . It belongs to the Rabeprazole API family .

Synthesis Analysis

The synthesis of Rabeprazole Sulfide N-Oxide involves the oxidation of Rabeprazole Sulfide, which is a key step in the synthesis of Rabeprazole . A continuous process can greatly improve the production efficiency .Molecular Structure Analysis

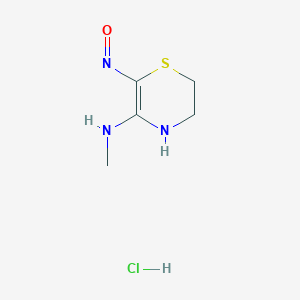

The molecular structure of Rabeprazole Sulfide N-Oxide consists of a pyridine and benzimidazole moiety linked by a methylsulfinyl group . The molecule contains a total of 48 bonds, including 27 non-H bonds, 17 multiple bonds, 8 rotatable bonds, 1 double bond, and 16 aromatic bonds .Chemical Reactions Analysis

Rabeprazole Sulfide N-Oxide can be transformed into an O-demethylation metabolite through biotransformation . This transformation was achieved using Cunninghamella blakesleeana 3.970, a strain of filamentous fungi .Physical And Chemical Properties Analysis

Rabeprazole Sulfide N-Oxide is a white to off-white solid . It has a molecular weight of 359.44 and a molecular formula of C18 H21 N3 O3 S .Scientific Research Applications

Pharmaceutical Reference Standards

Rabeprazole Sulfide N-Oxide: is utilized as a reference standard in pharmaceutical research. It serves as a benchmark for analytical method development, method validation, and quality control during the commercial production of Rabeprazole . This compound helps ensure the consistency and accuracy of analytical methods used in the development and testing of Rabeprazole-based medications.

Synthesis of Rabeprazole

The oxidation of Rabeprazole Sulfide to its N-Oxide form is a critical step in the synthesis of Rabeprazole, a proton pump inhibitor used for treating acid-related stomach disorders . The efficiency of this oxidation process is pivotal for the overall yield and purity of the final pharmaceutical product.

Continuous Flow Microreactor Applications

Continuous flow microreactors have been explored for the synthesis of Rabeprazole, where Rabeprazole Sulfide N-Oxide plays a key role. The use of microreactors can significantly enhance the production efficiency by improving the oxidation synthesis efficiency of Rabeprazole, leading to a more stable and efficient production process .

Analytical Method Development

In the field of analytical chemistry, Rabeprazole Sulfide N-Oxide is used for developing and validating sensitive analytical methods. These methods are crucial for identifying and quantifying impurities and ensuring the quality of Rabeprazole formulations .

Quality Control in Drug Manufacturing

During the manufacturing process of Rabeprazole, Rabeprazole Sulfide N-Oxide is used in quality control laboratories to monitor the purity and concentration of the active pharmaceutical ingredient. This ensures that the final product meets the required standards for safety and efficacy .

In Silico Toxicology Studies

Rabeprazole Sulfide N-Oxide: is also a subject of toxicological studies conducted in silico. These studies aim to predict the toxicity profile of Rabeprazole and its derivatives, which is essential for the development of safer drugs .

Mechanism of Action

Target of Action

Rabeprazole Sulfide N-Oxide, like Rabeprazole, is an antiulcer drug in the class of proton pump inhibitors . Its primary target is the H+, K+ATPase of the gastric cells . This enzyme, also known as the proton pump, is found on the secretory surface of parietal cells and is responsible for the final step in the process of gastric acid secretion .

Mode of Action

Rabeprazole Sulfide N-Oxide is a prodrug, which means it is initially inactive and is activated in the acidic environment of the parietal cells . Once activated, it inhibits the H+, K+ATPase, thereby suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The inhibition of H+, K+ATPase by Rabeprazole Sulfide N-Oxide affects the biochemical pathway of gastric acid secretion . By suppressing this pathway, the compound reduces the production of gastric acid, which can directly alleviate symptoms in conditions such as duodenal and gastric ulcers, gastroesophageal reflux disease (GERD), and hypersecretory conditions like Zollinger-Ellison Syndrome .

Pharmacokinetics

It is metabolized in the liver by CYP2C19 and CYP3A4 enzymes . The metabolites are primarily excreted via the kidneys

Result of Action

The result of Rabeprazole Sulfide N-Oxide’s action is a reduction in gastric acid secretion . This can help to heal gastrointestinal ulcers, treat symptoms of GERD, eradicate Helicobacter pylori, and manage hypersecretory conditions .

Action Environment

The action of Rabeprazole Sulfide N-Oxide is influenced by the environment within the stomach. The compound is activated in the acidic environment of the parietal cells . Additionally, factors such as the presence of food in the stomach could potentially influence the absorption and efficacy of the drug.

Safety and Hazards

Future Directions

The potential metabolites from Rabeprazole Sulfide, including Rabeprazole Sulfide N-Oxide, are being explored . One study has reported the first O-demethyl reaction in Rabeprazole Sulfide . This suggests that there is ongoing research into the properties and potential uses of Rabeprazole Sulfide N-Oxide.

properties

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSOUPMFBQXHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582521 | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924663-40-1 | |

| Record name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924663-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)